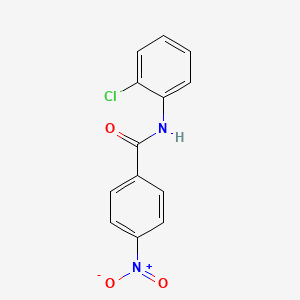

N-(2-chlorophenyl)-4-nitrobenzamide

Description

2’-Chloro-4-nitrobenzanilide is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.681 g/mol . It is a yellow crystalline solid widely used in the synthesis of various organic compounds . This compound is known for its high stability and reactivity, making it suitable for applications in the pharmaceutical and chemical industries .

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKULTUWDIUMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948741 | |

| Record name | N-(2-Chlorophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-28-6 | |

| Record name | 2'-Chloro-4-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Chloro-4-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chlorophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4-nitrobenzanilide typically involves the nitration of 2-chlorobenzanilide. The process begins with the chlorination of benzanilide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2’-Chloro-4-nitrobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-4-nitrobenzanilide undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

Reduction: The major product formed is 2’-Chloro-4-aminobenzanilide.

Substitution: Depending on the nucleophile used, various substituted benzanilides can be formed.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several domains:

Medicinal Chemistry

N-(2-chlorophenyl)-4-nitrobenzamide is primarily investigated for its potential therapeutic properties, including:

- Antidiabetic Activity : Research indicates that derivatives of this compound can enhance insulin sensitivity and modulate glucose metabolism, making them candidates for managing type 2 diabetes .

- Anticancer Properties : Studies have shown that certain derivatives exhibit significant anticancer activity by inhibiting tumor cell proliferation. For example, compounds related to this compound have been tested against various cancer cell lines .

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal activities, suggesting its potential use in developing new antimicrobial agents .

Materials Science

In materials science, this compound is explored for:

- Polymer Development : Its stability and reactivity make it suitable for creating advanced materials with specific chemical resistance properties.

- Coatings : The compound can be utilized in formulating coatings that require enhanced durability and resistance to environmental factors.

Biological Studies

This compound is also employed in biological assays to study:

- Enzyme Inhibition : It serves as a model compound for investigating enzyme interactions, particularly those involved in glucose metabolism .

- Cellular Processes : The compound's effects on various cellular processes are examined to understand its bioactive potential better.

Comparative Analysis of Derivatives

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antidiabetic, anticancer |

| N-(4-chlorophenyl)-4-nitrobenzamide | Structure | Antidiabetic, anticancer |

| N-(3-chlorophenyl)-4-nitrobenzamide | Structure | Similar pharmacological properties |

| N-(phenyl)-4-nitrobenzamide | Structure | Exhibits lower biological activity |

Case Study 1: Antidiabetic Activity

A recent study evaluated the antidiabetic potential of a series of N-(alkyl/aryl)-4-nitrobenzamides, including this compound. The results indicated significant inhibition of α-glucosidase and α-amylase activities, highlighting the compound's potential as a glucokinase activator in diabetic therapy .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound derivatives against human cancer cell lines. The study reported that these compounds exhibited substantial cytotoxicity, outperforming standard chemotherapeutic agents in specific cases .

Mechanism of Action

The mechanism of action of 2’-Chloro-4-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The chloro group can also participate in substitution reactions, further modifying the compound’s activity . These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

2’-Chloro-4-aminobenzanilide: Formed by the reduction of 2’-Chloro-4-nitrobenzanilide.

2’-Nitrobenzanilide: Lacks the chloro substituent, leading to different reactivity and applications.

4’-Nitrobenzanilide: Similar structure but without the chloro group, affecting its chemical properties.

Uniqueness: 2’-Chloro-4-nitrobenzanilide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .

Biological Activity

N-(2-Chlorophenyl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships, and specific case studies that highlight its potential therapeutic applications.

This compound can be synthesized through various chemical reactions involving 2-chloro-4-nitrobenzoic acid and appropriate amines. The synthesis typically involves the formation of an acid chloride followed by reaction with an amine in a solvent like toluene. The yield of this compound has been reported to be around 75%, with a melting point between 165-167 °C .

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing a spectrum of effects:

- Antidiabetic Activity : This compound has shown significant potential as an antidiabetic agent. In studies involving various derivatives, compounds with similar structures demonstrated inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial for carbohydrate metabolism . The presence of electron-donating and electron-withdrawing groups on the phenyl ring was found to enhance this activity.

- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial effects. It exhibited notable activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, similar to other nitroaromatic derivatives. For instance, related compounds have shown moderate cytotoxicity against breast cancer cell lines, indicating that this compound might also contribute to anticancer strategies .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored to understand how modifications to its structure influence biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups (e.g., methyl) | Increased inhibitory activity against enzymes |

| Presence of nitro groups | Enhanced lipophilicity and antimicrobial activity |

| Variations in the amine component | Altered cytotoxicity profiles against cancer cell lines |

These modifications illustrate the importance of molecular structure in determining the biological efficacy of the compound.

Case Studies

- Antidiabetic Studies : A series of synthesized benzamide derivatives were tested for their ability to activate glucokinase and inhibit carbohydrate-digesting enzymes. One notable derivative showed fourfold higher activity compared to others in assays measuring enzyme inhibition .

- Antimicrobial Testing : In vitro tests demonstrated that this compound had significant effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, outperforming standard antibiotics such as penicillin G .

- Cytotoxicity Assessments : The cytotoxic effects of this compound were evaluated using human cancer cell lines. Results indicated moderate cytotoxicity with IC50 values comparable to established chemotherapeutic agents, suggesting its potential role in cancer treatment regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.